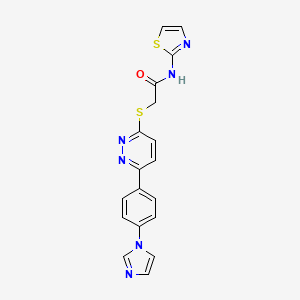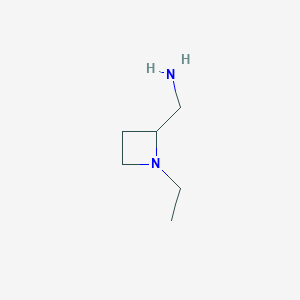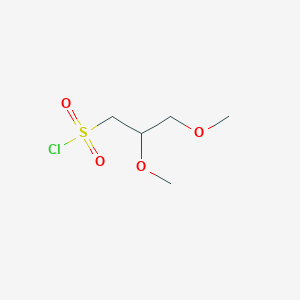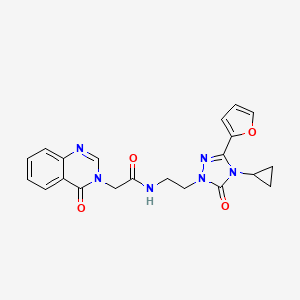![molecular formula C17H28N6O2 B2978351 7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851937-63-8](/img/structure/B2978351.png)
7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione, commonly known as BM212, is a purine derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit promising biological activities, including anti-inflammatory, antiviral, and anticancer properties.
科学的研究の応用
BM212 has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit antiviral activity against a wide range of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. In addition, BM212 has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of BM212 is not fully understood, but it is believed to involve the inhibition of viral replication and the modulation of the immune response. Studies have shown that BM212 can inhibit the activity of viral polymerases, which are essential for viral replication. In addition, BM212 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
BM212 has been reported to exhibit a range of biochemical and physiological effects. In vitro studies have shown that BM212 can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, BM212 has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-5.
実験室実験の利点と制限
BM212 has several advantages for lab experiments, including its relatively simple synthesis method and its broad spectrum of biological activities. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on BM212. One area of interest is the development of more potent and selective derivatives of BM212 for the treatment of viral infections and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of BM212 in animal models and humans. Finally, the potential use of BM212 as a tool for studying the mechanisms of viral replication and inflammation warrants further investigation.
In conclusion, BM212 is a promising compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. The compound exhibits a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Further research is needed to fully understand the mechanism of action of BM212 and to explore its potential applications in the treatment of human diseases.
合成法
The synthesis of BM212 involves a series of chemical reactions starting from commercially available starting materials. The key steps in the synthesis include the condensation of 4-methylpiperazine with 7-bromo-1,3-dimethylxanthine, followed by the alkylation of the resulting intermediate with butyl iodide. The final product is obtained after purification by column chromatography and recrystallization.
特性
IUPAC Name |
7-butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-5-6-7-23-13(12-22-10-8-19(2)9-11-22)18-15-14(23)16(24)21(4)17(25)20(15)3/h5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQBYJODTUTXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2978268.png)


![N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2978271.png)
![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2978273.png)
![4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2978275.png)

![7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2978282.png)



![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2978289.png)
![Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate](/img/structure/B2978290.png)